molecular formula C11H18Cl2N2 B1656249 Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride CAS No. 51794-18-4

Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride

Cat. No. B1656249
CAS RN: 51794-18-4
M. Wt: 249.18 g/mol
InChI Key: ZRDFMTHQQRVJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been found to be potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme that metabolizes cholesterol .


Synthesis Analysis

The synthesis of similar compounds, such as 2-piperidinone derivatives, has been achieved through various intra- and intermolecular reactions . A common method for the synthesis of piperidones involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .


Molecular Structure Analysis

The molecular structure of Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride consists of a pyridine ring attached to a piperidine ring via a methylene bridge . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 2-piperidinone derivatives, have been extensively studied. These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride are not explicitly mentioned in the search results .

Scientific Research Applications

Structural Studies

Pyridine and its derivatives, including compounds like piperidine hydrochloride, have been analyzed for their molecular and crystal structures. For instance, hexahydro pyridine (piperidine) hydrochloride has been examined using X-ray data to determine its crystal structure, revealing a chair conformation and specific dihedral angles within its molecular structure (Dattagupta & Saha, 1975).

Coordination Chemistry

Pyridine derivatives play a crucial role in coordination chemistry. Studies show that pyridine-2,4,6-tricarboxylic acid reacts with various metal salts under different conditions, forming coordination polymers with diverse dimensionalities and structures. This highlights the potential of pyridine derivatives in the development of complex metal-organic frameworks (Das et al., 2009).

Insecticidal Applications

Pyridine derivatives have been explored for their insecticidal properties. For example, some pyridine derivatives exhibit significant aphidicidal activities, indicating their potential use in agricultural pest control (Bakhite et al., 2014).

Synthesis of Pharmaceutical Intermediates

Pyridine derivatives are essential in synthesizing pharmaceutical intermediates. The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, demonstrates the role of pyridine derivatives in drug development (Li, 2012).

Antiviral and Cytotoxic Agents

Some pyridine derivatives have been synthesized and evaluated for their antiviral and cytotoxic properties, indicating their potential in medical applications such as cancer therapy and viral infection treatments (El-Subbagh et al., 2000).

Alkaloid Chemistry

Pyridine and piperidine alkaloids, derived from plants, insects, and marine animals, have diverse applications in nature and pharmacology. They are used in rheumatism treatment and show glycosidase inhibitory activity, which is significant for medical research (Plunkett & Sainsbury, 1991).

Safety And Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidine derivatives, including Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(piperidin-1-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h2-3,6-7H,1,4-5,8-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDFMTHQQRVJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199720
Record name Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride

CAS RN

51794-18-4
Record name Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051794184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Reactant of Route 2
Reactant of Route 2
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Reactant of Route 3
Reactant of Route 3
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Reactant of Route 4
Reactant of Route 4
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Reactant of Route 5
Reactant of Route 5
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Reactant of Route 6
Reactant of Route 6
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride

Citations

For This Compound
2
Citations
OA Castillo Scheren - 2020 - scholarworks.utrgv.edu
Food chemistry is a new field in the world and is currently still expanding into the types of market in which it can be tapped into. There are about 1.3 billion tons of food waste produced …
Number of citations: 0 scholarworks.utrgv.edu
OAC Scheren - 2020 - search.proquest.com
Food chemistry is a new field in the world and is currently still expanding into the types of market in which it can be tapped into. There are about 1.3 billion tons of food waste produced …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.